molecular formula C18H14FN5O2 B10915441 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10915441
M. Wt: 351.3 g/mol
InChI Key: HZJCFLROOUZBIC-UHFFFAOYSA-N
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Description

5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with additional substituents such as a fluorophenyl group and a carboxylic acid group. The presence of these functional groups makes this compound highly versatile and useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the cyclization of appropriate precursors, such as hydrazines and β-diketones, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the pyrazole intermediate.

    Formation of the Pyrazolopyrimidine Core: The pyrazole intermediate undergoes cyclization with a suitable pyrimidine precursor to form the pyrazolopyrimidine core.

    Introduction of the Carboxylic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic ring or other parts of the molecule are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: A structurally related compound with a pyrazole ring and a benzoic acid group.

    3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A compound with a similar pyrazolopyrimidine core but different substituents.

Uniqueness

5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group and the carboxylic acid group enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C18H14FN5O2

Molecular Weight

351.3 g/mol

IUPAC Name

5-(1,3-dimethylpyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C18H14FN5O2/c1-10-13(9-23(2)21-10)15-7-16(18(25)26)24-17(20-15)8-14(22-24)11-3-5-12(19)6-4-11/h3-9H,1-2H3,(H,25,26)

InChI Key

HZJCFLROOUZBIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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